N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique structure combining elements of thiophene, indoline, and xanthene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Thiophene-2-carbonylation: The indoline derivative is then reacted with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to form the thiophene-2-carbonyl indoline intermediate.
Xanthene Carboxylation: The final step involves coupling the thiophene-2-carbonyl indoline intermediate with xanthene-9-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, pyridine.
Coupling Reagents: EDCI, DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the xanthene moiety.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and indoline moieties may facilitate binding to specific sites, while the xanthene group could influence the compound’s electronic properties, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide
- N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide
- N-(1-(thiophene-2-carbonyl)indolin-6-yl)propionamide
Uniqueness
Compared to similar compounds, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide stands out due to the presence of the xanthene moiety, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence or other optical characteristics.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c30-26(25-19-6-1-3-8-22(19)32-23-9-4-2-7-20(23)25)28-18-12-11-17-13-14-29(21(17)16-18)27(31)24-10-5-15-33-24/h1-12,15-16,25H,13-14H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUUUGRQACKSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.